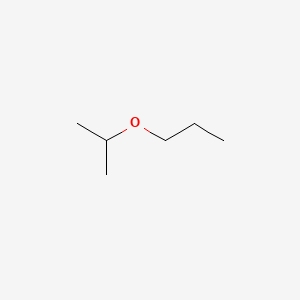

PROPYLISOPROPYLETHER

Description

Significance of Mixed Alkyl Ethers in Contemporary Organic Chemistry

Mixed alkyl ethers are of significant interest in organic chemistry due to their utility as solvents and as intermediates in organic synthesis. solubilityofthings.comchempedia.info Unlike their symmetrical counterparts, the asymmetry of mixed ethers introduces considerations of regioselectivity in their synthesis and cleavage reactions, providing a platform for studying reaction mechanisms. Their specific physical properties, such as boiling points and solubility, which differ from symmetrical ethers of similar molecular weight, make them suitable for specialized applications. britannica.com For instance, methyl tert-butyl ether (MTBE) has been used as a gasoline additive to increase octane (B31449) ratings. britannica.com The study of mixed ethers contributes to a deeper understanding of nucleophilic substitution and elimination reactions, which are foundational concepts in organic synthesis. wikipedia.orgchemistrytalk.org

Overview of Research Trajectories for Propyl Isopropyl Ether and Related Ether Systems

Research involving propyl isopropyl ether and analogous asymmetric ether systems often focuses on several key areas. A primary trajectory is the optimization of synthetic routes that yield the desired asymmetric ether with high selectivity and efficiency, often exploring variations of classical methods like the Williamson ether synthesis. wikipedia.orgbyjus.com

Another significant area of research is the study of ether cleavage reactions. The reaction of asymmetric ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method to probe the nuances of Sₙ1 and Sₙ2 reaction pathways. fiveable.mewikipedia.orgstackexchange.com The cleavage of propyl isopropyl ether, for example, provides a clear case for examining how factors like steric hindrance and carbocation stability dictate the reaction products.

Modern research trends are also moving towards more sustainable and efficient synthetic methods, including the development of novel catalysts for asymmetric synthesis, which can be relevant to the production of chiral ethers. nih.govfrontiersin.orgchiralpedia.com While propyl isopropyl ether itself is not chiral, the methodologies explored in asymmetric synthesis can be broadly applied to the wider family of ether compounds.

Foundational Methodological Approaches in Ether Chemical Research

The study of ethers like propyl isopropyl ether relies on a well-established set of methodological approaches.

Synthesis:

Williamson Ether Synthesis: This remains one of the most versatile and widely used methods for preparing both symmetrical and asymmetrical ethers. britannica.comwikipedia.org The reaction involves a deprotonated alcohol (alkoxide) acting as a nucleophile to attack an alkyl halide in an Sₙ2 reaction. pw.liveorganicchemistrytutor.com For propyl isopropyl ether, this could involve the reaction of sodium propoxide with isopropyl halide or sodium isopropoxide with a propyl halide. The latter is generally preferred as the Sₙ2 reaction works best with primary alkyl halides to minimize competing elimination reactions. wikipedia.orgpw.live

Acid-Catalyzed Dehydration of Alcohols: Ethers can also be formed by the dehydration of alcohols in the presence of a strong acid catalyst like sulfuric acid. byjus.com However, this method is primarily effective for synthesizing symmetrical ethers from primary alcohols. Attempting to create an asymmetric ether from two different alcohols often leads to a mixture of three different ether products, making it an inefficient route for specific mixed ethers.

Reactions:

Acidic Cleavage: The most significant reaction of ethers is their cleavage by strong acids. britannica.commasterorganicchemistry.com Ethers are generally unreactive, but in the presence of HBr or HI, the ether oxygen is protonated, making it a good leaving group (an alcohol). masterorganicchemistry.com A halide ion then attacks one of the adjacent carbon atoms. For propyl isopropyl ether, the reaction with HI would proceed via an Sₙ2 mechanism, where the iodide ion preferentially attacks the less sterically hindered n-propyl carbon, yielding isopropyl alcohol and propyl iodide. stackexchange.commasterorganicchemistry.com

Analytical Characterization:

Spectroscopy: The structural elucidation of ethers heavily relies on spectroscopic techniques. fiveable.me

Infrared (IR) Spectroscopy: A strong C-O stretching band is characteristic of ethers, typically appearing in the 1000-1300 cm⁻¹ region of the spectrum. fiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms. Protons on carbons adjacent to the ether oxygen (α-protons) are shifted downfield due to the oxygen's electronegativity. fiveable.me

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the ether, aiding in its identification. acs.org

Chromatography: Gas chromatography (GC) is a common technique for separating and analyzing volatile compounds like ethers, often coupled with mass spectrometry (GC-MS) for definitive identification. odinity.comanalytice.com

Data Tables for Propyl Isopropyl Ether

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol |

| Boiling Point | 83 °C |

| Density | 0.732 - 0.750 g/cm³ |

| Water Solubility | 4.678 g/L (at 25 °C) |

| Refractive Index | 1.3730 |

Compound Identification

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 1-isopropoxypropane |

| CAS Number | 627-08-7 |

| SMILES | CCCOC(C)C |

| InChIKey | JIEJJGMNDWIGBJ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yloxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-5-7-6(2)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEJJGMNDWIGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060831 | |

| Record name | Propane, 1-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-08-7 | |

| Record name | Propyl isopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propyl Isopropyl Ether and Analogous Mixed Alkyl Ethers

Classical Ether Synthesis Strategies

Classical approaches to ether synthesis have been well-established for over a century and remain fundamental in both academic and industrial settings. These methods primarily include the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comnih.gov The reaction involves an alkoxide ion acting as a nucleophile, which displaces a halide or other suitable leaving group from an organohalide or a sulfonate ester. pearson.combyjus.com

For the synthesis of propyl isopropyl ether, two potential combinations of reactants exist: sodium isopropoxide with 1-propyl halide or sodium propoxide with 2-isopropyl halide. The preferred pathway is the one that minimizes side reactions and maximizes the yield of the desired ether.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govpearson.com The first step in this synthesis is the generation of the alkoxide nucleophile. This is typically achieved by reacting an alcohol with a strong base. Common bases used for this deprotonation include sodium hydride (NaH), potassium hydride (KH), or an alkali metal like sodium. pearson.comyoutube.com For instance, isopropanol (B130326) can be deprotonated by sodium hydride to form sodium isopropoxide. youtube.com

Once the alkoxide is formed, it attacks the electrophilic carbon of the alkyl halide in a concerted, single-step mechanism. google.com This backside attack results in the inversion of stereochemistry if the carbon being attacked is a stereocenter. google.com The reaction is highly efficient when the alkyl halide is primary, as this minimizes steric hindrance and favors the SN2 pathway. pearson.comgoogle.com

The efficiency and selectivity of the Williamson ether synthesis are significantly influenced by steric and electronic factors. The SN2 mechanism is sensitive to steric bulk at the reaction center. pearson.com Primary alkyl halides are the most reactive substrates, while secondary alkyl halides are less reactive and can lead to a competing elimination (E2) reaction. pearson.comgoogle.com Tertiary alkyl halides are generally unsuitable for this reaction as they predominantly undergo elimination to form alkenes in the presence of a strong base like an alkoxide. pearson.comgoogle.com

Therefore, in the synthesis of propyl isopropyl ether, the more favorable route involves the reaction of sodium isopropoxide (a secondary alkoxide) with a primary propyl halide (e.g., 1-bromopropane). The alternative, reacting sodium propoxide (a primary alkoxide) with an isopropyl halide (a secondary halide), would likely result in a lower yield of the desired ether due to increased competition from the E2 elimination reaction, which would produce propene. researchgate.net

| Alkoxide | Alkyl Halide | Primary Reaction Pathway | Major Product | Major Byproduct |

|---|---|---|---|---|

| Sodium Isopropoxide | 1-Propyl Halide (Primary) | SN2 | Propyl Isopropyl Ether | Minimal |

| Sodium Propoxide | 2-Isopropyl Halide (Secondary) | SN2 and E2 | Propyl Isopropyl Ether | Propene |

The choice of solvent also plays a crucial role. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often used to enhance the rate of the SN2 reaction. nih.govbyjus.com

The acid-catalyzed dehydration of alcohols is another classical method for synthesizing ethers. This method is most effective for the preparation of symmetrical ethers from primary alcohols. masterorganicchemistry.com

In this process, an alcohol is heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). masterorganicchemistry.com The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the alcohol. byjus.com For primary alcohols, the reaction typically follows an SN2 mechanism where one protonated alcohol molecule is attacked by a second alcohol molecule. masterorganicchemistry.combyjus.com For secondary and tertiary alcohols, an SN1 mechanism is more likely, involving the formation of a carbocation intermediate. byjus.comyoutube.com

The synthesis of an asymmetric ether like propyl isopropyl ether via the intermolecular dehydration of a mixture of propanol (B110389) and isopropanol is generally not a preferred method. This is because the reaction will produce a statistical mixture of three different ethers: the two symmetrical ethers (dipropyl ether and diisopropyl ether) and the desired asymmetrical ether (propyl isopropyl ether). researchgate.net This necessitates a challenging separation process to isolate the desired product.

Dehydration of Alcohols: Mechanistic Elucidation in Mixed Ether Formation

Catalytic Synthesis Pathways

Modern synthetic methodologies are increasingly focusing on the development of more efficient and environmentally benign catalytic processes for ether synthesis. These methods aim to overcome the limitations of classical approaches, such as the use of stoichiometric strong bases and the formation of salt byproducts in the Williamson synthesis.

Recent research has explored various catalytic systems for the synthesis of unsymmetrical ethers. One approach involves the trifluoroacetic acid (TFA)-catalyzed cross-coupling of two different alcohols. nih.gov This method has shown promise for the synthesis of a variety of unsymmetrical ethers with good functional group tolerance and high yields. nih.gov

Another area of development is the use of transition metal catalysts. For instance, cationic ruthenium-hydride complexes have been shown to catalyze the selective etherification of two different alcohols to form unsymmetrically substituted ethers. These catalytic methods often operate under milder conditions and can exhibit a broad substrate scope. For the specific synthesis of diisopropyl ether, catalysts such as acidic, sulfuric acid-treated Montmorillonite clay have been utilized in continuous flow processes. google.com Furthermore, zeolites containing chromium and molybdenum ions have been developed as catalysts for the etherification of propylene (B89431) with isopropanol to produce diisopropyl ether, suggesting the potential for catalytic routes to mixed ethers involving alkenes and alcohols. google.com

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Williamson Ether Synthesis | - High versatility for asymmetric ethers

| - Requires strong base

|

| Acid-Catalyzed Dehydration | - Atom economical (water is the only byproduct) | - Primarily for symmetrical ethers

|

| Catalytic Pathways | - Milder reaction conditions

| - Catalysts can be expensive or require specific handling

|

Heterogeneous Catalysis for Etherification Reactions

Heterogeneous catalysis is a cornerstone of modern ether synthesis, offering significant advantages in catalyst separation and reusability. The reactions typically involve the acid-catalyzed dehydration of alcohols or the addition of an alcohol to an olefin.

Evaluation of Acidic Ion Exchange Resins and Zeolites in Ether Synthesis

Solid acid catalysts, particularly acidic ion-exchange resins and zeolites, have been extensively investigated for ether synthesis due to their high activity and selectivity. mdpi.comresearchgate.netacs.org Cation exchange resins, such as those based on styrene (B11656) (e.g., Amberlyst) and perfluorosulfonic acid (e.g., Nafion), are noted for their high activity in etherification reactions. researchgate.net These materials possess Brønsted acid sites (SO₃H functional groups) that facilitate the reaction, and their effectiveness is independent of the solution's pH, allowing their use across the full pH range from 0 to 14. acs.orgmerckmillipore.com

Zeolites are also prominent catalysts, valued for their high stability, selectivity, and low-cost production. researchgate.net Their catalytic performance in reactions like isobutylene (B52900) dimerization is linked to their acid strength and pore structure. researchgate.net When comparing resins and zeolites, studies have shown that while both are effective, their performance can be influenced by factors like the acidity and adsorption of reactants. mdpi.com For instance, in some reactions, zeolites may exhibit slightly higher yields compared to resins like IR-120 and A-36. mdpi.com However, resins remain highly attractive for biorefinery applications, with operational temperatures reaching up to 120–140 °C for styrene-based types and 220 °C for perfluorinated versions. mdpi.com

| Catalyst Type | Key Features | Typical Operating Temperature | Primary Acidity Type | References |

|---|---|---|---|---|

| Styrene-based Resins (e.g., Amberlyst) | High activity in etherification; lower thermal stability. | 120-140 °C | Brønsted | mdpi.comresearchgate.net |

| Perfluorinated Resins (e.g., Nafion) | High activity and thermal stability; potential for low accessibility of active sites. | Up to 220 °C | Brønsted | mdpi.comresearchgate.net |

| Zeolites (e.g., H-β-25, USY) | High stability, shape selectivity, low cost. | Variable, can be >200 °C | Brønsted and Lewis | mdpi.comresearchgate.net |

| Acid-Treated Montmorillonite Clay | Effective for alcohol dehydration to ethers. | 120-250 °C | Brønsted/Lewis | google.com |

Research into Catalyst Selectivity and Activity with Propyl Isopropyl Ether Precursors

The synthesis of propyl isopropyl ether can be achieved by reacting its precursors, such as n-propanol and propylene, in the presence of a suitable catalyst. google.com Research has shown that acidic, sulfuric acid-treated Montmorillonite clay can effectively catalyze the formation of ethers from alcohols and olefins. google.com For the analogous compound diisopropyl ether, this type of catalyst has been used in a continuous process operating at temperatures between 120° C and 250° C. google.com

Catalyst selectivity is crucial to maximize the yield of the desired mixed ether while minimizing the formation of symmetrical ethers (e.g., di-n-propyl ether, diisopropyl ether) and dehydration byproducts like propylene. mdpi.com The dehydration of isopropanol, for example, can lead to either diisopropyl ether or propylene, with the product distribution being highly dependent on the reaction conditions and catalyst properties. mdpi.com Generally, lower temperatures (below 200 °C) favor the formation of the ether, while higher temperatures promote the formation of the alkene. mdpi.com

Investigation of Byproduct Formation and Conversion in Industrial-Scale Processes

In an industrial context, minimizing byproduct formation is essential for process economy and product purity. The primary side reaction in acid-catalyzed ether synthesis from alcohols is the dehydration of the alcohol to form an alkene. youtube.comyoutube.com For instance, when synthesizing an isopropyl ether from isopropanol, the competing E1 elimination reaction can produce propene gas, which represents a loss of feedstock. youtube.com Careful control of reaction conditions is necessary to favor the desired Sₙ2 or Sₙ1 substitution pathway that leads to the ether. youtube.comyoutube.com

Optimization of Reaction Parameters for Enhanced Ether Product Yields

Optimizing reaction parameters is a key strategy to maximize product yield and process efficiency. approcess.com The critical factors influencing the outcome of ether synthesis include temperature, reactant molar ratio, catalyst concentration, and reaction time. statease.comnih.gov

Temperature: This parameter significantly affects both reaction rate and selectivity. While higher temperatures increase reaction speed, they can also favor the formation of alkene byproducts. youtube.com An optimal temperature must be found to balance these effects. For example, in the synthesis of certain pyrrole (B145914) derivatives using an HZSM-5 catalyst, increasing the temperature from room temperature to 80 °C dramatically improved the yield and reduced the reaction time. researchgate.net

Reactant Ratio: The molar ratio of the reactants (e.g., alcohol to olefin) can be adjusted to shift the reaction equilibrium and maximize the conversion of the limiting reactant. statease.com

Catalyst Loading: The amount of catalyst used also plays a crucial role. Increasing the catalyst amount generally enhances the product yield up to a certain point, after which no further improvement is observed. researchgate.net

Solvent: The choice of solvent can significantly impact the final product yield. youtube.com

Modern approaches like Bayesian Optimization are being implemented to more efficiently navigate the complex interplay of these factors, reducing the number of required experiments from potentially thousands to a manageable subset to find the optimal conditions. approcess.com

| Parameter | Effect on Reaction | Optimization Goal | References |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity (ether vs. alkene formation). | Maximize ether formation rate without significant byproduct generation. | youtube.comresearchgate.net |

| Reactant Molar Ratio | Influences equilibrium conversion of reactants. | Maximize conversion of the limiting precursor. | statease.com |

| Catalyst Concentration | Increases reaction rate and product formation up to a saturation point. | Use the minimum amount of catalyst to achieve maximum yield. | researchgate.net |

| Solvent/Pressure | Can impact yield and maintain reactants in the desired phase. | Select a solvent that maximizes yield and facilitates product separation. Maintain pressure to ensure liquid phase contact with catalyst. | google.comyoutube.com |

Novel and Intensified Process Development for Propyl Isopropyl Ether Synthesis

To enhance the economic and environmental performance of ether production, research has moved towards process intensification, which combines multiple operations into a single unit. dntb.gov.uaacs.org

Application of Reactive Distillation Technologies in Ether Production

Reactive distillation (RD) is a prime example of process intensification, integrating chemical reaction and product separation within a single distillation column. dntb.gov.uaacs.org This technology is particularly effective for equilibrium-limited reactions like esterification and etherification because the continuous removal of products from the reaction zone drives the reaction towards completion, enabling higher conversions than in conventional reactors. acs.org

The synthesis of di-isopropyl ether from isopropanol has been explored using reactive distillation technology. dntb.gov.ua Similarly, hybrid processes like reactive-extractive distillation have been designed for separating azeotropic mixtures containing diisopropyl ether and isopropyl alcohol. acs.org In a typical setup for producing glycol ethers, a catalytic distillation column contains a fixed-bed heterogeneous catalyst. The alcohol and alkylene oxide reactants are fed into the column, where they react to form the ether, which is then continuously separated and removed as a bottoms product. google.com This approach offers improved energy efficiency and can lead to higher product purity. acs.orgacs.org

Exploration of Alternative Starting Materials and Reagents for Sustainable Synthesis

The foundation of sustainable ether synthesis lies in the replacement of fossil fuel-derived starting materials with renewable alternatives. Biomass, a readily available and carbon-neutral resource, is a prime candidate for producing the alcohol precursors of propyl isopropyl ether: propan-1-ol and propan-2-ol.

Biomass-Derived Alcohols as Key Feedstocks

Propan-1-ol and propan-2-ol can be produced through various biological and chemical conversion pathways from biomass. For instance, the fermentation of sugars derived from lignocellulosic biomass can yield a mixture of alcohols, including propanols. Additionally, the catalytic hydrogenolysis of glycerol, a major byproduct of biodiesel production, can produce propanols, offering a valuable route to valorize this waste stream. scispace.com

The direct catalytic dehydration of these bio-derived alcohols presents a promising and atom-economical route to propyl isopropyl ether. This process involves the elimination of a water molecule from two alcohol molecules, one of each type, to form the desired ether.

Catalytic Dehydration of Mixed Propanols

The success of this approach hinges on the development of efficient and selective catalysts that can facilitate the cross-etherification of propan-1-ol and propan-2-ol while minimizing the formation of undesired symmetrical ethers (dipropyl ether and diisopropyl ether) and dehydration byproducts like propene.

Solid acid catalysts are particularly attractive for this transformation due to their ease of separation from the reaction mixture, reusability, and often lower corrosivity (B1173158) compared to mineral acids. Research has explored a variety of solid acids, including zeolites, ion-exchange resins like Amberlyst, and sulfated metal oxides.

A study on the dehydration of a mixture of n-propanol and methanol (B129727) provides valuable insights into the catalytic performance for mixed ether synthesis. aimspress.com While not the exact synthesis of propyl isopropyl ether, the data illustrates the influence of different catalysts on conversion and selectivity.

| Catalyst | Temperature (°C) | n-Propanol Conversion (%) | Di-propyl Ether Selectivity (%) | Methyl-propyl Ether Selectivity (%) |

|---|---|---|---|---|

| Sulfuric Acid (1% w/w) | 100 | 15 | 80 | 20 |

| Sulfuric Acid (1% w/w) | 120 | 40 | 75 | 25 |

| Sulfuric Acid (1% w/w) | 140 | 85 | 60 | 40 |

| Sulfuric Acid (1% w/w) | 160 | 100 | 50 | 50 |

| Amberlyst-36 | 100 | 10 | 70 | 30 |

| Amberlyst-36 | 120 | 25 | 65 | 35 |

| Amberlyst-36 | 140 | 50 | 55 | 45 |

| Amberlyst-36 | 160 | 75 | 45 | 55 |

Note: This data is for the synthesis of methyl-propyl ether and di-propyl ether from n-propanol and methanol, serving as an illustrative example of mixed ether synthesis from biomass-derived alcohols. aimspress.com

The data indicates that higher temperatures generally favor higher conversion rates for both sulfuric acid and Amberlyst-36. aimspress.com However, selectivity towards the desired mixed ether (in this case, methyl-propyl ether) also varies with temperature and catalyst type. aimspress.com This highlights the critical need for catalyst optimization to maximize the yield of the target unsymmetrical ether, propyl isopropyl ether, from a mixture of propan-1-ol and propan-2-ol.

Greener Alternatives to Traditional Reagents

Beyond the use of renewable feedstocks, sustainable synthesis also focuses on replacing hazardous reagents. The classic Williamson ether synthesis, for example, traditionally employs strong bases and alkyl halides, which can generate significant salt waste and involve hazardous materials.

Greener adaptations of this methodology are being explored. These include:

Solvent-Free Conditions: Conducting the reaction without a solvent reduces waste and simplifies purification.

Alternative Activating Groups: Replacing alkyl halides with more environmentally friendly activating groups can reduce the formation of inorganic salt byproducts.

Catalytic Approaches: The use of catalytic amounts of a base or other promoters instead of stoichiometric quantities minimizes waste generation.

For instance, research into the catalytic Williamson ether synthesis has shown that using weak alkylating agents like carboxylic acid esters or even other alcohols at high temperatures (around 300 °C) can be effective, avoiding the need for strong bases and alkyl halides.

Reaction Mechanisms and Degradation Pathways of Propyl Isopropyl Ether

Oxidative Degradation Mechanisms

The principal oxidative degradation pathway for propyl isopropyl ether in the atmosphere is initiated by highly reactive radical species.

The reaction with the hydroxyl radical (•OH) is the dominant removal process for propyl isopropyl ether in the troposphere. wikipedia.org This oxidation process is a key aspect of atmospheric chemistry, influencing the formation of secondary pollutants. harvard.edu The reaction is initiated by the abstraction of a hydrogen atom from the ether, leading to the formation of a carbon-centered radical and a water molecule. wikipedia.org The subsequent reactions of this radical with molecular oxygen lead to a variety of oxygenated products.

The reactivity of a C-H bond towards abstraction by a hydroxyl radical depends on its location within the molecule. In propyl isopropyl ether ((CH₃)₂CH-O-CH₂CH₂CH₃), there are several potential sites for hydrogen atom abstraction. The •OH radical preferentially abstracts a hydrogen atom from the carbon atoms adjacent to the ether oxygen (the α-carbons) due to the activating effect of the oxygen atom.

The potential abstraction sites are:

The methine (-CH-) group of the isopropyl unit.

The methylene (B1212753) (-CH₂-) group adjacent to the oxygen on the propyl unit.

The other methylene (-CH₂-) and methyl (-CH₃) groups of the propyl and isopropyl units.

Theoretical and experimental studies on similar ethers indicate that abstraction is most likely to occur at the α-carbons. researchgate.netacs.org Specifically, the tertiary hydrogen on the isopropyl group and the secondary hydrogens on the propyl group's α-carbon are the most probable sites of initial attack. mdpi.comwikipedia.org

Once a hydrogen atom is abstracted, a carbon-centered alkyl radical is formed. This radical rapidly reacts with atmospheric oxygen (O₂) to form an organic peroxy radical (RO₂•). wikipedia.org

The organic peroxy radicals (RO₂•) formed from propyl isopropyl ether are key intermediates that can undergo several reactions. mit.edu In the presence of nitric oxide (NO), the peroxy radical can react to form an organic oxy radical (RO•) and nitrogen dioxide (NO₂). mit.edu

The major reaction pathways for the oxy radicals determine the final product distribution. These pathways include:

C-C bond cleavage (β-scission): The oxy radical can fragment, breaking a carbon-carbon bond adjacent to the radical center. For instance, an oxy radical on the isopropyl group could decompose to form acetone (B3395972) and a propyl radical.

Intramolecular H-atom transfer (Isomerization): The oxy radical can abstract a hydrogen atom from another part of the same molecule, typically through a five- or six-membered ring transition state. rsc.orgnih.gov This isomerization leads to the formation of a hydroperoxide and a new carbon-centered radical, which can then undergo further oxidation. rsc.org

These pathways lead to a complex mixture of products, including ketones, aldehydes, and esters. For analogous ethers, major products from hydroxyl-radical-initiated oxidation include compounds like acetone and various formates and acetates, which are formed through the decomposition of different oxy radical intermediates. rsc.org The recombination of peroxy radicals can also lead to the formation of stable ether or ester products. copernicus.org

Table 1: Plausible Products from Hydroxyl-Radical-Initiated Oxidation of Propyl Isopropyl Ether This table is based on mechanistic pathways described for analogous ethers and may not represent a complete list of all possible products.

| Precursor Radical Location | Intermediate Oxy Radical | Decomposition Pathway | Expected Major Products |

|---|---|---|---|

| Isopropyl methine (-CH-) | (CH₃)₂C(O•)OCH₂CH₂CH₃ | C-C Scission | Acetone, Propionaldehyde |

| Propyl α-methylene (-CH₂-) | (CH₃)₂CHOCH(O•)CH₂CH₃ | C-C Scission | Isopropyl formate, Ethyl radical |

| Propyl β-methylene (-CH₂-) | (CH₃)₂CHOCH₂CH(O•)CH₃ | Isomerization / Scission | Acetaldehyde, Isopropoxy radical |

For comparison, the rate constants for reactions of •OH with various ethers generally increase with the size of the alkyl groups.

Table 2: Gas-Phase Kinetic Rate Constants for Reactions of OH Radicals with Various Ethers at ~298 K

| Ether | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Methyl Ethyl Ether | (7.53 ± 2.86) × 10⁻¹² | researchgate.net |

| Methyl n-Propyl Ether | (9.91 ± 2.30) × 10⁻¹² | researchgate.net |

| Ethyl Propyl Ether | (1.13 ± 0.09) × 10⁻¹¹ | researchgate.net |

| Methyl n-Butyl Ether | (1.45 ± 0.59) × 10⁻¹¹ | researchgate.net |

Based on these trends, the rate constant for propyl isopropyl ether is expected to be on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This high reactivity indicates a short atmospheric lifetime, likely on the order of a day or two. researchgate.net

Besides hydroxyl radicals, other radical species can contribute to the atmospheric degradation of ethers, particularly during nighttime. Nitrate radicals (NO₃) can be an important oxidant for some organic compounds. acs.org The reaction mechanism is similar to that of •OH, involving hydrogen atom abstraction from the carbon atoms adjacent to the ether oxygen. For some ethers, the reaction with NO₃ radicals can be a significant loss process, especially in environments with high concentrations of nitrogen oxides. researchgate.net Chlorine atoms (Cl), present in marine or polluted urban environments, also react rapidly with ethers via hydrogen abstraction.

Hydroxyl-Radical-Initiated Oxidation: Atmospheric Relevance and Product Analysis

Acid-Catalyzed Cleavage of the Ether Linkage

Ethers are generally unreactive and stable in many chemical environments, which is why they are often used as solvents. masterorganicchemistry.comwikipedia.org However, they can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), typically at elevated temperatures. wikipedia.orglibretexts.org

The reaction proceeds via a nucleophilic substitution mechanism. wikipedia.org The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comfiveable.me

Step 1: Protonation of the Ether Oxygen (CH₃)₂CH-O-CH₂CH₂CH₃ + H-X → [(CH₃)₂CH-O⁺(H)-CH₂CH₂CH₃] + X⁻

Following protonation, a nucleophile (the halide ion, I⁻ or Br⁻) attacks one of the adjacent carbon atoms, displacing the alcohol. masterorganicchemistry.com For an asymmetrical ether like propyl isopropyl ether, the reaction pathway (Sₙ1 or Sₙ2) and the resulting products depend on the structure of the alkyl groups. wikipedia.orglibretexts.org

Propyl isopropyl ether has a primary and a secondary alkyl group attached to the oxygen. In this case, the cleavage follows an Sₙ2 mechanism. libretexts.orglibretexts.org The halide nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orglibretexts.org The n-propyl group is less hindered than the isopropyl group.

Step 2: Sₙ2 Nucleophilic Attack X⁻ + [(CH₃)₂CH-O⁺(H)-CH₂CH₂CH₃] → CH₃CH₂CH₂-X + (CH₃)₂CH-OH

Therefore, the acid-catalyzed cleavage of propyl isopropyl ether with HI or HBr yields isopropyl alcohol and the corresponding propyl halide (1-iodopropane or 1-bromopropane). libretexts.orglibretexts.org If an excess of the acid is used, the isopropyl alcohol formed can be further converted to an isopropyl halide.

Characterization of SN1 and SN2 Mechanistic Pathways in Ether Cleavage

The cleavage of ethers is typically acid-catalyzed, involving the protonation of the ether oxygen to form a good leaving group (an alcohol). researchgate.net The subsequent nucleophilic attack by a halide ion (e.g., I⁻ or Br⁻) can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. researchgate.net

In the case of propyl isopropyl ether, where the oxygen is connected to a primary and a secondary carbon, the reaction with strong acids like HI or HBr overwhelmingly proceeds through an SN2 (bimolecular nucleophilic substitution) pathway. acs.orgacs.org The SN2 mechanism involves a backside attack by the nucleophile on the less sterically hindered carbon atom. acs.org Steric hindrance plays a crucial role in determining the site of nucleophilic attack. The primary propyl group offers significantly less steric hindrance compared to the secondary isopropyl group. Consequently, the halide nucleophile will preferentially attack the α-carbon of the propyl group. acs.org

The reaction sequence is as follows:

Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid (e.g., HI) to form an oxonium ion intermediate. This step converts the poor leaving group (alkoxide) into a good leaving group (alcohol). researchgate.net

Nucleophilic attack: The iodide ion (I⁻) then acts as a nucleophile and attacks the less sterically hindered carbon atom, which is the terminal carbon of the propyl group. This is a concerted step where the C-O bond is broken as the new C-I bond is formed. acs.orgacs.org

This results in the formation of 1-iodopropane (B42940) and isopropyl alcohol.

Conversely, an SN1 (unimolecular nucleophilic substitution) mechanism would involve the formation of a carbocation intermediate after the departure of the leaving group. researchgate.net This pathway is favored when one of the alkyl groups can form a stable carbocation, such as a tertiary, benzylic, or allylic carbocation. acs.org Since neither the propyl nor the isopropyl group forms a particularly stable carbocation compared to tertiary or resonance-stabilized carbocations, the SN1 pathway is not the favored mechanism for the cleavage of propyl isopropyl ether under typical acidic conditions. acs.org

Influence of Alkyl Group Structure on Cleavage Product Distribution and Selectivity

The structure of the alkyl groups in an unsymmetrical ether like propyl isopropyl ether directly dictates the distribution and selectivity of the cleavage products. The regioselectivity of the reaction is a direct consequence of the operative reaction mechanism.

As established, the cleavage of propyl isopropyl ether proceeds via an SN2 mechanism. The key factor governing the selectivity is the steric accessibility of the electrophilic carbon atoms adjacent to the oxygen.

Propyl group: A primary alkyl group. The carbon atom attached to the oxygen is less substituted and therefore more accessible to the incoming nucleophile.

Isopropyl group: A secondary alkyl group. The carbon atom attached to the oxygen is more substituted and presents greater steric hindrance to the approaching nucleophile.

Due to this difference in steric hindrance, the nucleophilic attack is highly selective for the primary carbon of the propyl group. acs.org This leads to a specific and predictable product distribution:

| Reactant | Reagent | Major Products | Mechanism |

| Propyl Isopropyl Ether | HI (aq) | 1-Iodopropane and Isopropyl alcohol | SN2 |

| Propyl Isopropyl Ether | HBr (aq) | 1-Bromopropane and Isopropyl alcohol | SN2 |

If an excess of the hydrohalic acid is used, the isopropyl alcohol formed as an initial product can undergo a subsequent substitution reaction to form 2-iodopropane (B156323) or 2-bromopropane. nih.gov This secondary reaction, however, does not alter the initial selective cleavage of the ether linkage.

Other Unimolecular and Bimolecular Reactions

Beyond acid-catalyzed cleavage, propyl isopropyl ether can undergo other transformations, particularly at elevated temperatures or in the presence of radical species. These reactions include thermal decomposition and hydrogen atom abstraction.

Thermal Decomposition and Pyrolysis Studies

The pyrolysis of ethers generally initiates with the homolytic cleavage of a C-C or C-O bond to form radical intermediates. For propyl isopropyl ether, the C-O bond is typically the weakest and most likely to break first, leading to the formation of a propyl radical and an isopropyl radical, or an isopropyl radical and a propoxy radical. Subsequent reactions of these initial radicals will lead to a variety of smaller hydrocarbon products.

Computational studies on the thermolysis of ethers often focus on identifying the transition states for various decomposition pathways. researchgate.net For unimolecular decomposition, a common pathway for some ethers is a retro-ene reaction, which proceeds through a cyclic transition state. However, for saturated ethers like propyl isopropyl ether, radical mechanisms are more likely to dominate over concerted pathways under pyrolytic conditions. nrel.gov

The characterization of transition states for radical reactions involves complex quantum mechanical calculations to map the potential energy surface of the reacting species. wikipedia.org These calculations help to determine the activation energies for different bond-breaking and rearrangement steps, providing insight into the most probable decomposition routes. For instance, computational studies on allyl ethers have characterized the cyclic transition states involved in their decomposition. researchgate.net

The nature of the alkyl substituent groups has a significant impact on the rates of thermal decomposition. The stability of the radical intermediates formed upon bond cleavage is a key factor. In the case of propyl isopropyl ether, the isopropyl group can form a more stable secondary radical compared to the primary radical that would be formed from a simple n-alkyl chain. This can influence the initial bond-breaking events.

Studies on the thermal decomposition of phosphate (B84403) esters with different alkyl substituents have shown that the rate of C-O bond cleavage is influenced by the stability of the resulting alkyl radical, with tertiary alkyl groups leading to faster decomposition than secondary, which are in turn faster than primary. researchgate.netchemrxiv.org A similar trend would be expected for the pyrolysis of ethers, suggesting that the presence of the isopropyl group in propyl isopropyl ether may lead to different decomposition kinetics compared to a linear diether like di-n-propyl ether.

Investigations of Hydrogen Atom Abstraction Reactions by Various Radicals

Hydrogen atom abstraction is a common reaction for ethers in the presence of radical species. wikipedia.org These reactions are important in atmospheric chemistry and combustion processes. The rate of hydrogen abstraction depends on the bond dissociation energy of the C-H bond being broken and the nature of the abstracting radical.

In propyl isopropyl ether, there are several different types of hydrogen atoms that can be abstracted:

Primary hydrogens on the methyl groups of the isopropyl moiety.

Tertiary hydrogen on the methine carbon of the isopropyl moiety.

Primary hydrogens on the terminal methyl group of the propyl moiety.

Secondary hydrogens on the two methylene groups of the propyl moiety.

The C-H bonds adjacent to the ether oxygen (α-hydrogens) are generally weaker and therefore more susceptible to abstraction. In propyl isopropyl ether, this corresponds to the tertiary hydrogen on the isopropyl group and the secondary hydrogens on the methylene group of the propyl chain adjacent to the oxygen.

A computational study on the hydrogen atom abstraction from various ethers by the hydroperoxyl radical (HO₂) provides insight into the relative reactivity of different C-H bonds in ethers. acs.orgacs.orgnih.gov The study calculated the rate constants for abstraction from different sites. Based on this and other studies, the tertiary C-H bond on the isopropyl group is expected to be the most reactive site for hydrogen atom abstraction due to the formation of a resonance-stabilized radical.

The reaction with hydroxyl radicals (•OH), which are highly reactive, is a key degradation pathway for ethers in the atmosphere. The rate constant for the reaction of di-n-propyl ether with •OH has been experimentally determined, and it is expected that propyl isopropyl ether would have a similar, if not slightly higher, rate constant due to the presence of the more easily abstractable tertiary hydrogen. nih.gov

The general trend for the ease of hydrogen atom abstraction is: tertiary > secondary > primary. This selectivity is due to the greater stability of the resulting tertiary and secondary radicals compared to the primary radical.

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies of Propyl Isopropyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the connectivity and environment of atomic nuclei within a molecule. For propyl isopropyl ether, ¹H NMR, ¹³C NMR, and ¹⁷O NMR provide complementary information essential for its structural characterization.

¹H NMR for Proton Environment Analysis and Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective for analyzing the different types of protons present in propyl isopropyl ether and their relative positions. The distinct proton environments in the propyl and isopropyl groups lead to characteristic signals. Protons on carbons directly bonded to the electronegative oxygen atom are deshielded and appear further downfield.

Propyl group (-CH₂CH₂CH₃):

The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) appear as a triplet, typically in the range of 3.4–3.6 ppm, due to coupling with the adjacent methylene protons libretexts.orgpressbooks.pubuwimona.edu.jm.

The central methylene protons (-CH₂-) are coupled to both the adjacent methylene and methyl protons, resulting in a sextet, usually observed around 1.5–1.7 ppm libretexts.orguwimona.edu.jmchegg.comchegg.com.

The terminal methyl protons (-CH₃) appear as a triplet, typically in the range of 0.9–1.0 ppm, due to coupling with the adjacent methylene protons libretexts.orguwimona.edu.jmchegg.comchegg.com.

Isopropyl group (-CH(CH₃)₂):

The methine proton (-CH-) attached to the ether oxygen appears as a septet, generally in the range of 3.5–3.7 ppm, due to coupling with the six equivalent methyl protons libretexts.orguwimona.edu.jmchegg.comchegg.com.

The two methyl groups (-CH₃) are equivalent and appear as a doublet, typically around 1.1–1.2 ppm, due to coupling with the single methine proton libretexts.orguwimona.edu.jmchegg.comchegg.com.

The integration of these signals confirms the expected proton ratios, and the splitting patterns (multiplicity) provide direct evidence for adjacent non-equivalent protons, thus confirming the connectivity of the propyl and isopropyl moieties to the ether oxygen.

¹³C NMR for Carbon Skeleton Elucidation and Connectivity

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of propyl isopropyl ether. Carbons directly bonded to the oxygen atom are deshielded and appear at lower field (higher ppm values) compared to typical alkane carbons.

Propyl group (-CH₂CH₂CH₃):

The carbon atom adjacent to the ether oxygen (-O-CH₂-) is expected to resonate in the range of 65–70 ppm libretexts.orgpressbooks.pubuwimona.edu.jm.

The central methylene carbon (-CH₂-) will appear in the aliphatic region, typically around 20–25 ppm libretexts.orgpressbooks.pubuwimona.edu.jm.

The terminal methyl carbon (-CH₃) will resonate in the upfield region, usually between 10–15 ppm libretexts.orgpressbooks.pubuwimona.edu.jm.

Isopropyl group (-CH(CH₃)₂):

The methine carbon (-CH-) attached to the ether oxygen is expected to resonate in the range of 70–75 ppm libretexts.orgpressbooks.pubuwimona.edu.jm.

The two equivalent methyl carbons (-CH₃) will appear in the aliphatic region, typically around 20–25 ppm libretexts.orgpressbooks.pubuwimona.edu.jm.

¹⁷O NMR for Oxygen Environment Investigations

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) spectroscopy directly probes the chemical environment of the oxygen atom. While ¹⁷O has low natural abundance and is quadrupolar, leading to broad signals, it can provide valuable information about the oxygen's electronic surroundings. For ethers, the ¹⁷O chemical shift is typically found in the range of 0 to 50 ppm, varying with the alkyl substituents science-and-fun.de. The presence of a single signal in this characteristic range for ethers would further support the identification of propyl isopropyl ether.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including IR and Raman spectroscopy, probes the vibrational modes of molecules, providing information about functional groups and molecular symmetry.

Raman Spectroscopy Applications in Molecular Structure Analysis

Raman spectroscopy, which complements IR spectroscopy by detecting different vibrational modes (those that involve a change in polarizability), can also be used to analyze the structure of propyl isopropyl ether. Similar to IR, Raman spectroscopy will show characteristic C-O stretching vibrations. Studies on simple ethers have shown that Raman spectroscopy can be used to differentiate between conformers and to study skeletal vibrations researchgate.netnih.govaip.orgaip.org. While specific Raman data for propyl isopropyl ether is less commonly detailed in general texts than IR, the technique is valuable for analyzing C-H stretching and bending modes, as well as skeletal vibrations, providing further confirmation of the molecular structure. The polarized nature of most C-H stretching vibrations in the 2900 cm⁻¹ region, contrasted with a highly depolarized peak near 2970 cm⁻¹, can also provide structural insights aip.orgaip.org.

Computational and Theoretical Chemistry Studies on Propyl Isopropyl Ether

Kinetic and Mechanistic Investigations via Computational Methods

Development and Validation of Multi-Component Reaction Modelsucl.ac.ukdtic.milresearchgate.netarchive.org

Research in this area has predominantly focused on the development and validation of predictive models for physical and thermodynamic properties rather than specific multi-component reaction models for propyl isopropyl ether. Studies have utilized Quantitative Structure-Property Relationships (QSPR) , employing molecular descriptors, particularly topological indices , to establish correlations between molecular structure and properties researchgate.net. Techniques such as Multiple Linear Regression (MLR) are commonly used for model development and validation researchgate.net.

While direct information on multi-component reaction models for propyl isopropyl ether was not found in the reviewed literature, the compound's influence on phase behavior in multi-component systems has been noted. Specifically, the presence of propyl isopropyl ether has been observed to affect the appearance of three liquid phases at equilibrium in certain ternary systems. This highlights its role in complex phase behavior, which is a critical aspect of understanding chemical systems, though distinct from reaction kinetics or mechanisms. The cited indices ucl.ac.uk, dtic.mil, researchgate.net, and archive.org generally relate to the broader field of molecular descriptors and QSPR methodologies used in these property prediction studies.

Advanced Research on Propyl Isopropyl Ether As a Model Compound and in Specialized Chemical Applications

Role in Fundamental Ether Chemistry Studies

The study of ethers, including mixed ethers like propyl isopropyl ether, contributes significantly to understanding fundamental principles of organic chemistry, particularly concerning structure-reactivity relationships and reaction mechanisms.

Elucidation of Structure-Reactivity Relationships in Asymmetric Alkyl Ether Systems

Propyl isopropyl ether falls into the category of unsymmetrical or mixed ethers, where the two alkyl groups bonded to the oxygen atom are different. aakash.ac.ins3waas.gov.inlibretexts.org This asymmetry is crucial in determining its reactivity, especially in reactions that involve bond cleavage at the ether linkage. While ethers are generally considered unreactive towards bases and nucleophiles, they undergo characteristic cleavage reactions in the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). openstax.orglibretexts.orgbrainscape.commasterorganicchemistry.com The mechanism of this acidic cleavage is dependent on the structure of the alkyl groups attached to the ether oxygen. For ethers bearing primary or secondary alkyl groups, the cleavage typically proceeds via an SN2 mechanism, where the nucleophilic halide ion attacks the less sterically hindered carbon atom adjacent to the oxygen. This selective attack leads to the formation of an alcohol and an alkyl halide. For example, ethyl isopropyl ether, when treated with HI, undergoes cleavage preferentially at the ethyl group, yielding isopropyl alcohol and iodoethane, due to the greater steric hindrance around the isopropyl carbon. openstax.orglibretexts.orgmasterorganicchemistry.com Consequently, propyl isopropyl ether would be expected to exhibit similar behavior, with acidic cleavage favoring attack at the less hindered propyl group.

Comparative Mechanistic Studies with Symmetrical and Other Mixed Alkyl Ethers

The distinction between symmetrical ethers (e.g., diethyl ether, diisopropyl ether) and unsymmetrical ethers like propyl isopropyl ether is fundamental to comparative mechanistic studies. Symmetrical ethers have identical alkyl or aryl groups attached to the oxygen, simplifying mechanistic pathways. In contrast, unsymmetrical ethers present multiple potential sites for reaction, leading to questions about regioselectivity.

The behavior of ethyl isopropyl ether in acidic cleavage provides a valuable comparison point. As noted, its SN2 cleavage occurs at the ethyl (primary) position rather than the isopropyl (secondary) position, highlighting the influence of steric factors on the reaction mechanism. openstax.orglibretexts.orgmasterorganicchemistry.com This observation suggests that studies comparing the cleavage rates and product distributions of propyl isopropyl ether with those of dipropyl ether or diisopropyl ether could elucidate how the specific combination of alkyl groups influences the activation energy and regioselectivity of ether bond scission. Such comparative studies are essential for building a comprehensive understanding of ether chemistry and developing predictive models for their reactivity.

Application as a Solvent in Advanced Organic Synthesis

The inherent stability of ethers towards many reactive species makes them highly valuable as solvents in various organic transformations. Propyl isopropyl ether is recognized for its utility in this capacity.

Investigation of its Utility in Specialized Synthetic Procedures (e.g., Grignard Reactions, Cyanohydrin Synthesis)

Propyl isopropyl ether serves as an organic solvent, cymitquimica.com and ethers, in general, are frequently employed in reactions involving highly reactive organometallic reagents, such as Grignard reagents. This preference stems from the ether's ability to solvate these polar reagents without undergoing decomposition. brainscape.com The oxygen atom in ethers can coordinate with the metal cation of the Grignard reagent, stabilizing it and enhancing its solubility in the reaction medium. While specific research detailing the use of propyl isopropyl ether in Grignard reactions or cyanohydrin synthesis is not extensively documented in the provided snippets, the general properties of ethers suggest their suitability for such applications. For instance, the use of trimethylsilyl (B98337) cyanide (TMSCN) in cyanohydrin synthesis often involves polar solvents, and ethers are commonly used in conjunction with Grignard reagents for various alkylation and addition reactions. google.comduq.edu

Research on Solvent Effects on Reaction Kinetics and Stereoselectivity in Chemical Transformations

Solvents play a critical role in influencing the rates (kinetics) and the stereochemical outcomes (stereoselectivity) of chemical reactions. chemrxiv.orgrsc.orgajgreenchem.com The properties of the solvent, such as its polarity, dielectric constant, and ability to engage in specific interactions like hydrogen bonding or solvation shell formation, can significantly alter the energy landscape of a reaction. ajgreenchem.com Research has indicated that solvent effects on stereoselectivity can be complex, sometimes involving dynamic solvation effects where specific solute-solvent clusters act as the actual reactive species. rsc.org Ethers, as a class of solvents, have been investigated for their impact on reaction kinetics and stereoselectivity across a range of organic transformations, including nucleophilic additions and cycloadditions. rsc.org While specific studies focusing solely on propyl isopropyl ether's impact on reaction kinetics or stereoselectivity were not detailed in the provided search results, its structural characteristics as a moderately polar ether suggest it can influence these parameters in chemical reactions.

Mechanistic Studies of Environmental Transformation and Atmospheric Reactivity

Understanding the fate of organic compounds in the environment, particularly their transformation in the atmosphere, is crucial for environmental chemistry. Studies have investigated the atmospheric reactivity of various organic compounds, including ethers, with hydroxyl (OH) radicals.

While direct mechanistic studies on the atmospheric transformation or reactivity of propyl isopropyl ether were not explicitly found in the provided search results, research on similar compounds offers context. Studies have examined the OH radical reactivity of di-n-propyl ether and di-isopropyl ether, determining their atmospheric lifetimes and reaction rate constants. d-nb.info Furthermore, research into the OH reactivity and UV spectra of related hydrocarbons and halogenated compounds, such as propane, n-propyl bromide, and isopropyl bromide, provides foundational data for atmospheric chemistry models. researchgate.net The general field of atmospheric photooxidation reactions of organic compounds with hydroxyl radicals is an active area of research, aiming to elucidate reaction mechanisms and predict the environmental persistence and impact of volatile organic compounds (VOCs). acs.org

Compound List

Propyl Isopropyl Ether (PIE)

Diisopropyl ether (DIPE)

Dipropyl ether (DPE)

Diethyl ether (DEE)

Ethyl isopropyl ether

Propyl methyl ether

Methyl propyl ether

Isopropyl methyl ether

Butyl methyl ether

Isobutyl methyl ether

Dimethyl ether

Ethyl methyl ether

Methyl phenyl ether

Ethyl phenyl ether

Heptyl phenyl ether

Isopentyl isopropyl ether

Butyl propyl ether

Propyl alcohol

Isopropyl alcohol (IPA)

Ethanol

Propane

n-Propyl bromide

Isopropyl bromide

Halogens

Hydrogen bromide (HBr)

Hydrogen iodide (HI)

Hydrogen cyanide (HCN)

Trimethylsilyl cyanide (TMSCN)

Grignard reagents

Alkyl halides

Alkylaluminum compounds

Alkylcyanoaluminum compounds

Dimethylaluminum cyanide

Diethylaluminum cyanide

Diisobutylaluminum cyanide

Hydroxyl radicals (OH)

Hydroperoxyl radicals (HȮ2)

Aldehydes

Ketones

Carbonyl compounds

Nitriles

Epoxides

Phenols

Sulfides

Thioethers

Hydrides

Sulfonates

Tosylates

Mesylates

Triflate (Tf)

Tetra-n-butylammonium fluoride (B91410) (TBAF)

Lithium diisopropylamide (LDA)

Ionic Liquids (ILs)

[PrMIM][AC]

[DCA]−

[SCN]−

[TFO]−

Future Research Directions and Emerging Methodologies for Propyl Isopropyl Ether

Development of Green and Sustainable Synthesis Routes for Ether Production

The drive towards environmentally benign chemical processes necessitates the development of greener synthesis routes for ethers. Future research in this area will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Heterogeneous Catalysis: The transition from homogeneous to heterogeneous catalysts is a significant trend in green chemistry. Heterogeneous catalysts offer advantages such as easier separation from reaction mixtures, recyclability, and often improved stability, leading to reduced waste and lower operational costs. For propyl isopropyl ether, this could involve developing solid acid catalysts for the dehydration of propanols or novel heterogeneous catalysts for reductive etherification processes.

Bio-based Feedstocks and Processes: Leveraging biomass as a feedstock for chemical production is a cornerstone of sustainability. Future research may explore the synthesis of propyl isopropyl ether from bio-derived propanols or other renewable precursors. This includes investigating biocatalytic routes or chemocatalytic conversions of bio-based platform molecules.

Aqueous Micellar Systems: Utilizing water as a reaction medium, often facilitated by surfactants to create micellar environments, presents an eco-friendly alternative to organic solvents. These systems can simplify reaction workups, reduce toxicity, and improve efficiency, offering a promising avenue for the sustainable synthesis of various ethers, including propyl isopropyl ether.

Mechanochemical Synthesis: Solvent-free mechanochemical approaches, where mechanical energy is used to drive chemical reactions, are emerging as highly sustainable methods. These techniques can lead to shorter reaction times, reduced waste generation, and simplified purification processes, offering a potentially greener pathway for ether synthesis.

Reductive Etherification: Advances in catalytic reductive etherification, which often involves the reaction of alcohols with carbonyl compounds (aldehydes or ketones) using hydrogen as a reducing agent, are providing efficient and selective routes to ethers. Future work may focus on optimizing these processes for unsymmetrical ethers like propyl isopropyl ether, potentially using milder conditions and more robust catalysts.

Table 7.1: Emerging Green Synthesis Strategies for Ethers

| Green Synthesis Approach | Key Features | Potential Benefits for Propyl Isopropyl Ether |

| Heterogeneous Catalysis | Reusable catalysts, easier separation, reduced waste | Development of robust solid catalysts for alcohol dehydration or reductive etherification, enabling efficient recycling and minimizing byproducts. |

| Bio-based Feedstocks | Utilizes renewable resources (e.g., biomass, bio-alcohols) | Synthesis from bio-derived propanols or other renewable precursors to reduce reliance on fossil fuels and lower the carbon footprint. |

| Aqueous Micellar Systems | Water as solvent, surfactants to solubilize reactants | Environmentally friendly reaction medium, simplified workup, cost-effectiveness, and potential for improved reaction rates and selectivity. |

| Mechanochemical Synthesis | Solvent-free, mechanical energy input | Reduced waste generation, energy efficiency, and simplified procedures, offering a highly sustainable, solvent-free synthesis pathway. |

| Reductive Etherification | Uses aldehydes/ketones + alcohols, often with H₂ as reductant, water as solvent | Mild conditions, selective formation of unsymmetrical ethers, and potential for high yields with minimal waste generation. |

Integration of Machine Learning and Artificial Intelligence in Ether Research and Design

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating discovery, optimizing processes, and predicting molecular properties.

Predictive Modeling: AI algorithms can be trained on vast datasets to predict the physical and chemical properties of ethers, including propyl isopropyl ether, such as boiling points, solubility, and reactivity. This allows for rapid screening of potential candidates for specific applications without extensive experimental work.

Synthesis Route Design: ML models can assist in designing novel and efficient synthesis pathways for ethers by analyzing existing reaction data, identifying optimal catalysts, and predicting reaction outcomes. This can significantly shorten the time required to develop new synthetic methodologies.

Reaction Optimization: AI can optimize reaction parameters (temperature, pressure, catalyst loading, solvent) to maximize yield, selectivity, and reaction rate for ether synthesis. This data-driven approach can lead to more efficient and cost-effective production processes.

Catalyst Discovery: AI can be employed to discover new catalytic materials with enhanced activity and selectivity for etherification reactions by analyzing structure-activity relationships and screening virtual libraries of potential catalysts.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of ether synthesis.

Nanocatalysis: Utilizing nanoparticles as catalysts can offer high surface area and unique electronic properties, leading to enhanced catalytic activity and selectivity. Research into metal nanoparticles, metal oxides, and hybrid nanomaterials for etherification reactions is a promising area.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): These porous crystalline materials can be engineered with specific pore sizes and chemical functionalities, making them highly tunable catalysts for ether synthesis. Their high surface area and ability to incorporate active sites can lead to exceptional selectivity and efficiency.

Biocatalysis: Enzymes or whole-cell systems can catalyze ether formation under mild conditions with high chemo- and stereoselectivity. While less common for simple ethers like propyl isopropyl ether compared to complex molecules, the exploration of engineered enzymes for specific etherification reactions represents a frontier in green synthesis.

Supported Catalysts: Immobilizing homogeneous catalysts onto solid supports (e.g., silica, alumina, polymers) combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).

Application of Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding reaction mechanisms and kinetics in real-time is essential for process optimization and control. Advanced in situ spectroscopic techniques provide invaluable insights into the dynamic processes occurring during ether synthesis.

In Situ Infrared (IR) and Raman Spectroscopy: These techniques allow for the continuous monitoring of functional group changes and the identification of reaction intermediates and products directly within the reaction vessel. This can help elucidate reaction pathways and identify deactivation mechanisms of catalysts.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about reactants, intermediates, and products, offering a powerful tool for mechanistic studies and kinetic analysis. Flow NMR cells are enabling real-time monitoring of catalytic reactions.

Mass Spectrometry (MS) and Chromatography: Coupled with flow reactors, techniques like in situ mass spectrometry or online chromatography can provide rapid analysis of reaction mixtures, allowing for precise monitoring of conversion and selectivity.

Implementation of Multiscale Modeling Approaches for Complex Ether-Containing Chemical Systems

Multiscale modeling bridges the gap between molecular-level phenomena and macroscopic process behavior, offering a comprehensive understanding of ether-containing systems.

Quantum Chemical Calculations (e.g., DFT): Density Functional Theory (DFT) can accurately predict reaction energies, transition states, and electronic properties of molecules and catalysts involved in ether synthesis, providing fundamental insights into reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules in solution, including interactions between ethers, solvents, and catalysts. This can help understand solvation effects, diffusion processes, and the structure of reaction environments.

Computational Fluid Dynamics (CFD): CFD can be used to model fluid flow and heat/mass transfer within reactors, ensuring optimal mixing and temperature control, which are critical for selective ether synthesis, particularly with heterogeneous catalysts.

By pursuing these research directions, the scientific community can unlock new possibilities for the efficient, sustainable, and intelligent synthesis and application of propyl isopropyl ether and other valuable ether compounds.

Compound List:

Propyl Isopropyl Ether

Q & A

Q. What are the optimal synthetic pathways for propylisopropylether, and how can yield discrepancies in existing protocols be resolved?

Methodological Answer: To optimize synthesis, use a factorial design (e.g., varying catalysts, temperature, and reaction time) and compare yields via gas chromatography. For discrepancies, apply root-cause analysis:

Q. Which spectroscopic techniques are most reliable for distinguishing propylisopropylether from structural isomers?

Methodological Answer: Combine IR, NMR, and high-resolution mass spectrometry (HRMS):

- IR: Look for asymmetric C-O-C stretching at 1050–1150 cm .

- NMR: Isopropyl carbons appear as a septet (δ 20–25 ppm), while propyl carbons show distinct splitting patterns .

- HRMS: Confirm molecular ion [M+H] at m/z 116.167 (calculated for CHO) .

II. Advanced Research Questions

Q. How can computational chemistry predict propylisopropylether’s reactivity in radical-mediated oxidation reactions?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model bond dissociation energies (BDEs):

Q. What experimental designs mitigate confounding variables in studying propylisopropylether’s solvent interactions with polar polymers?

Methodological Answer: Adopt a controlled mixed-solvent approach:

Q. How do steric effects influence propylisopropylether’s nucleophilic substitution kinetics compared to less-branched ethers?

Methodological Answer: Perform kinetic studies under pseudo-first-order conditions:

- Monitor reaction progress via UV-Vis (λ = 260 nm for nitrobenzene derivatives) .

- Compare rate constants () for propylisopropylether vs. diethyl ether using Eyring plots .

- Quantify steric hindrance via Tolman’s cone angles or molecular dynamics simulations .

III. Data Contradiction & Reproducibility

Q. How should researchers address inconsistent thermodynamic data (e.g., ΔHvap_{\text{vap}}vap) reported for propylisopropylether?

Methodological Answer: Conduct a meta-analysis of existing datasets using the following steps:

Q. What protocols ensure reproducibility in propylisopropylether’s catalytic hydrogenation studies?

Methodological Answer: Standardize catalyst pretreatment and reaction monitoring:

- Reduce Pd/C catalysts under H flow (200°C, 2 hr) to ensure consistent activity .

- Track hydrogen uptake via pressure decay measurements .

- Share raw data (e.g., pressure-time curves) in supplementary materials .

IV. Research Design Frameworks

Q. How can the PICO framework structure studies on propylisopropylether’s environmental toxicity?

Methodological Answer: Define:

Q. What FINER criteria validate a study exploring propylisopropylether’s role in asymmetric catalysis?

Methodological Answer: Ensure the question is:

- F easible: Access to chiral ligands (e.g., BINAP) and enantiomeric analysis tools (e.g., chiral HPLC).

- I nteresting: Addresses gaps in enantioselectivity for branched ethers.

- N ovel: First use of propylisopropylether in Pd-catalyzed couplings.

- E thical: No hazardous byproducts.

- R elevant: Advances green chemistry .

Data Presentation Standards

Q. How should researchers format tables for propylisopropylether’s physicochemical properties in publications?

Methodological Answer: Follow IUPAC guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.